2-Butylsulfanyl-1H-quinazolin-4-one
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Overview
Description
2-(Butylthio)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a butylthio group at the 2-position of the quinazolinone ring enhances its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for 2-(Butylthio)quinazolin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.
Substitution: The butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-(Butylthio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The butylthio group enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)quinazolin-4(3H)-one
- 2-(Ethylthio)quinazolin-4(3H)-one
- 2-(Propylthio)quinazolin-4(3H)-one
Uniqueness
The presence of the butylthio group in 2-(Butylthio)quinazolin-4(3H)-one distinguishes it from other similar compounds. This group enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets. Additionally, the butylthio group may confer unique chemical reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
6956-60-1 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-butylsulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-2-3-8-16-12-13-10-7-5-4-6-9(10)11(15)14-12/h4-7H,2-3,8H2,1H3,(H,13,14,15) |
InChI Key |
CSRKFNCZGRRGHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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